molecular formula C19H20N2O2S B3018225 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide CAS No. 476295-81-5

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Cat. No.: B3018225
CAS No.: 476295-81-5
M. Wt: 340.44
InChI Key: NNAXAHCJSXPKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS: 476295-81-5, molecular formula: C₁₉H₂₀N₂O₂S, molecular weight: 340.44) is a benzothiophene derivative featuring a cyano group at position 3, a methyl group at position 6, and a 3-phenoxypropanamide side chain . Benzothiophenes are aromatic heterocycles widely utilized in medicinal chemistry due to their structural similarity to naphthalene and adaptability in drug design.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAXAHCJSXPKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S with a molecular weight of approximately 356.4 g/mol. The compound features a complex structure that includes a benzothiophene core and a phenoxypropanamide moiety.

PropertyValue
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
PurityTypically ≥ 95%

Inhibition of Kinases

Research has identified N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as potent inhibitors of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and stress responses.

In a study published in PubMed, compounds similar to this compound demonstrated significant inhibitory activity against JNK2 and JNK3 with pIC50 values around 6.5 to 6.7. The selectivity profile indicated minimal activity against other MAPK family members such as JNK1 and p38alpha .

The mechanism by which these compounds exert their inhibitory effects involves binding to the ATP-binding site of the kinases. X-ray crystallography studies revealed that the 3-cyano group forms hydrogen bonds with the hinge region of the JNKs, stabilizing the inhibitor in the active site .

Case Studies

  • JNK Inhibition : A study investigated several derivatives of benzothiophene amides for their ability to inhibit JNK activity. The most potent compounds showed IC50 values in the low micromolar range and were effective in cellular assays measuring apoptosis induced by stress stimuli .
  • Selectivity Testing : In vitro assays demonstrated that while these compounds effectively inhibited JNKs, they did not significantly inhibit other kinases such as ERK or p38alpha, suggesting a targeted approach in modulating pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name (CAS or Reference) Substituents/Modifications Molecular Formula Molecular Weight Notable Features
Target Compound (476295-81-5) 3-cyano, 6-methyl, 3-phenoxypropanamide C₁₉H₂₀N₂O₂S 340.44 Benzothiophene core; phenoxy group enhances lipophilicity and π-π interactions.
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide 6-benzyl, 2,2-dimethylpropanamide C₂₁H₂₄N₂OS 352.49 Thienopyridine core; benzyl group increases steric bulk.
3-(Benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide (868676-27-1) 3-benzenesulfonyl substituent C₁₉H₂₀N₂O₃S₂ 388.50 Sulfonyl group improves metabolic stability and hydrogen-bonding capacity.
Compound 36b () 3-cyano, naphthalen-2-yl substituent C₂₃H₁₉N₃OS 385.48 Extended aromatic system (naphthyl) enhances anti-proliferative activity.
Compound 37b () 3-cyano, 2H-1,3-benzodioxol-4-yl substituent C₂₀H₁₇N₃O₃S 379.43 Benzodioxol group introduces electron-withdrawing effects and polarity.

Analysis of Structural Differences and Implications

Core Structure: The target compound and analogs in retain the benzothiophene core, critical for π-stacking interactions in biological targets.

Substituent Effects: Phenoxy vs. Sulfonyl Groups: The phenoxy group in the target compound provides moderate lipophilicity, while the sulfonyl group in enhances polarity and hydrogen-bond acceptor capacity, possibly improving target selectivity. Aromatic Extensions: Compounds with naphthyl (36b) or benzodioxol (37b) groups exhibit increased aromatic surface area, which may enhance binding to hydrophobic pockets in enzymes or receptors.

The cyano group at position 3 is conserved across analogs, suggesting its role as a hydrogen-bond acceptor or dipole modulator.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.